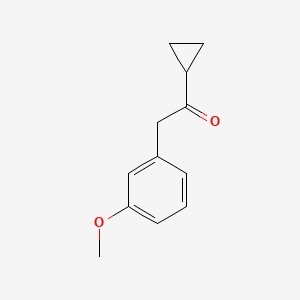

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one

Description

The compound belongs to the broader class of aryl ketones, specifically those containing cyclopropane derivatives, which are renowned for their exceptional ring strain and consequent enhanced reactivity compared to conventional aliphatic systems. The presence of both the highly strained three-membered cyclopropyl ring and the electron-rich methoxyphenyl moiety creates a molecular framework that exhibits unique electronic and steric characteristics. Research has demonstrated that such structural combinations often lead to compounds with enhanced synthetic utility and potential biological activities, making this particular molecule an important subject for detailed structural analysis. The systematic investigation of its structural features provides crucial insights into the fundamental principles governing molecular design and the relationship between structure and function in organic chemistry.

Molecular Composition and Fundamental Properties

The molecular composition of 1-cyclopropyl-2-(3-methoxyphenyl)ethan-1-one is defined by the molecular formula C₁₂H₁₄O₂, indicating a precisely balanced arrangement of carbon, hydrogen, and oxygen atoms that contribute to its distinctive chemical properties. The compound exhibits a molecular weight of 190.24 grams per mole, positioning it within the range of small to medium-sized organic molecules that are particularly valuable in synthetic chemistry applications. The International Union of Pure and Applied Chemistry name for this compound is 1-cyclopropyl-2-(3-methoxyphenyl)ethanone, which accurately reflects the systematic nomenclature conventions for ketone-containing organic molecules.

The compound's structural identity is further characterized by its unique International Chemical Identifier string: InChI=1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3, which provides a standardized representation of its molecular connectivity. The corresponding Simplified Molecular Input Line Entry System representation, COC1=CC=CC(=C1)CC(=O)C2CC2, offers an alternative structural notation that emphasizes the compound's key functional groups and their spatial relationships. These standardized identifiers serve as essential tools for database searches and chemical informatics applications, ensuring precise identification and communication within the scientific community.

Properties

IUPAC Name |

1-cyclopropyl-2-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXAACPNDIKMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Route

One of the common and practical methods for synthesizing 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one involves an aldol condensation reaction between cyclopropylmethyl ketone and 3-methoxybenzaldehyde.

Reaction Mechanism : The process typically proceeds via base-catalyzed aldol condensation, where the enolate ion of cyclopropylmethyl ketone attacks the aldehyde carbonyl carbon of 3-methoxybenzaldehyde, forming a β-hydroxyketone intermediate. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which can be further reduced or processed to obtain the target ketone.

-

- Base: Sodium hydroxide or other mild bases

- Solvent: Ethanol or other polar solvents

- Temperature: Ambient to slightly elevated temperatures

- Reaction Time: Several hours depending on conditions

-

- Straightforward and uses readily available starting materials

- Good yields with controlled reaction conditions

-

- Requires careful control of base concentration to avoid side reactions

- May require purification steps to remove aldol condensation by-products

This method is widely referenced due to its simplicity and efficiency in forming the carbon-carbon bond between the cyclopropyl ketone and the aromatic aldehyde.

Acylation of Cyclopropylmethyl Ketone with Carboxylic Acid Esters

Another preparation approach involves the acylation of cyclopropylmethyl ketone with esters of carboxylic acids, typically methyl or ethyl esters such as methyl acetate or ethyl acetate, in the presence of alkali metal alcoholates.

-

- The reaction uses cyclopropylmethyl ketone as the nucleophile.

- Alkali metal alcoholates such as sodium methylate, sodium ethylate, potassium methylate, or potassium ethylate act both as bases and nucleophilic catalysts.

- The carboxylic acid ester (e.g., methyl acetate) is introduced to acylate the ketone, forming 1-cyclopropylalkane-1,3-dione intermediates, which can be further processed to yield the target compound.

-

- Temperature range: -20°C to 50°C, preferably 0°C to 40°C

- Stoichiometry: Typically 1 mol cyclopropyl ketone, 1–5 mol alkali alcoholate, and 1–9 mol carboxylic acid ester

- Solvents: Suitable alcohols such as tert-butanol, polyethylene glycols, or ethers like diethylene glycol dimethyl ether may be used as additives or solvents.

-

- High yields with relatively simple bases

- Reaction can be carried out in batch or continuous flow reactors

- Avoids long reaction times and low space-time yields typical of sodium hydride methods

-

- The reaction proceeds via enolate formation of the cyclopropyl ketone, which then attacks the ester carbonyl carbon.

- The product is initially obtained as an enolate salt, which can be isolated or acidified to yield the diketone.

-

- This method is particularly useful for preparing 1-cyclopropylalkane-1,3-diones, which are precursors for pesticides and other fine chemicals.

This method is documented in patent literature and provides an industrially viable route with optimized reaction parameters.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | Cyclopropylmethyl ketone, 3-methoxybenzaldehyde | Base (NaOH), ethanol, room temp to mild heat | Simple, direct C-C bond formation | Requires control to avoid side products |

| Acylation with Carboxylic Ester | Cyclopropylmethyl ketone, methyl/ethyl acetate | Alkali metal alcoholate (Na/K methylate/ethylate), 0–40°C | High yield, scalable, mild conditions | Requires stoichiometric control |

| Sulfonium Salt Mediated Cyclopropanation | 1,3-dicarbonyl compounds, sulfonium salt | Powdered K2CO3, EtOAc, room temperature | High yield, avoids hazardous reagents | Not yet directly applied to target compound |

Detailed Research Findings and Notes

The acylation method using alkali metal alcoholates is industrially significant due to its mild conditions and ability to be run in continuous flow reactors, enhancing productivity and safety.

Aldol condensation remains a staple in laboratory-scale synthesis due to accessibility of reagents and straightforward reaction setup.

The sulfonium salt method offers a novel route to cyclopropyl systems with high efficiency and selectivity, potentially adaptable for the synthesis of substituted cyclopropyl ketones like this compound.

Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity in all methods.

Purification typically involves standard organic techniques such as recrystallization or chromatography, depending on scale and desired purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of new synthetic methodologies that can lead to various derivatives with altered biological activities.

Biology

In biological research, this compound has shown promise in:

- Enzyme Inhibition Studies : It may act as a ligand in receptor binding assays, potentially inhibiting specific enzymes involved in metabolic pathways.

- Neuroprotective Effects : Preliminary studies indicate that it could protect neuronal cells from oxidative stress and modulate neuroinflammatory responses.

Industry

The compound is utilized in the production of fine chemicals and intermediates for various industrial processes. Its applications extend to pharmaceuticals where it may serve as a precursor for drug development targeting specific biological pathways.

Study 1: Neuroprotective Mechanisms

A study examined the neuroprotective effects of cyclopropyl derivatives similar to this compound. The findings indicated that these compounds could inhibit apoptosis in neuronal cells under oxidative stress conditions. The mechanism was linked to modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS).

Study 2: Receptor Selectivity

Pharmacological evaluations have shown that substitution patterns significantly affect receptor selectivity and potency. For instance, compounds with bulky groups demonstrated decreased potency at serotonin receptors but enhanced selectivity towards other subtypes, suggesting that structural modifications can lead to diverse biological activities.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Sulfone Derivatives

1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one ():

- Structure : Replaces the 3-methoxyphenyl group with a phenylsulfonyl moiety.

- Physical Properties : Solid (mp 57–58°C), synthesized via nucleophilic substitution of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid (88% yield).

- Reduction : NaBH₄ reduction yields racemic alcohol (85% yield); enantioselective reduction using a Ru catalyst achieves 99.2% ee (S-enantiomer) .

- Applications : Sulfones are stable directing groups in asymmetric catalysis and may exhibit biological activity (e.g., antimicrobial) .

Thioether Derivatives

1-Cyclopropyl-2-(phenylthio)ethan-1-one ():

- Structure : Substitutes the methoxy group with a phenylthio group.

- Physical Properties : Colorless liquid, synthesized via K₂CO₃-mediated coupling (68.4% yield).

- Reduction : Enantioselective reduction achieves 87.2% ee (S-enantiomer), lower than sulfone analogs, suggesting sulfur’s reduced directing efficacy .

- Stability : Thioethers are prone to oxidation, limiting their utility in oxidative environments.

Aryl Variants

- 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one (): Structure: Nitro group at the ortho position of the phenyl ring.

Heterocyclic Derivatives

Comparative Analysis Table

Key Findings

- Electronic Effects : Sulfonyl and nitro groups enhance electrophilicity at the carbonyl, favoring nucleophilic attacks, while methoxy and thioether groups provide steric bulk .

- Stereoselectivity : Sulfone derivatives achieve higher enantiomeric excess in reductions (99.2% ee) compared to thioethers (87.2% ee), attributed to sulfone’s stronger directing ability .

- Biological Relevance : Sulfones and fluorinated analogs are prioritized in drug development due to stability and bioavailability, whereas thioethers are less common in final APIs .

- Synthetic Flexibility : Bromo-ketone precursors (e.g., 2-bromo-1-cyclopropylethan-1-one) serve as versatile intermediates for diverse substitutions .

Biological Activity

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one, a compound with the molecular formula CHO and a molecular weight of 190.24 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on neuroprotective effects, receptor interactions, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 190.24 g/mol

- CAS Number : 952722-92-8

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. It may act by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress. The compound's structure suggests it could interact with various neuroreceptors, potentially influencing pathways involved in neuroprotection and neurodegeneration .

Receptor Interactions

The compound is hypothesized to interact with serotonin receptors, particularly the 5-HT receptors. Studies on similar cyclopropyl derivatives have shown varied affinities for these receptors, which are crucial in regulating mood and cognition . The specific binding affinity and efficacy of this compound at these receptors remain to be fully elucidated.

Study 1: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of compounds similar to this compound found that these compounds could inhibit apoptosis in neuronal cells under oxidative stress conditions. The mechanism was linked to the modulation of mitochondrial pathways and the reduction of reactive oxygen species (ROS) .

Study 2: Receptor Selectivity

In a pharmacological evaluation of N-substituted cyclopropyl derivatives, it was noted that substitution patterns significantly affected receptor selectivity and potency. For instance, compounds with bulky groups exhibited decreased potency at the 5-HT receptor but showed enhanced selectivity towards other serotonin receptor subtypes . This suggests that structural modifications in cyclopropyl derivatives can lead to diverse biological activities.

Data Table: Biological Activity Overview

| Compound Name | Molecular Formula | Activity Type | Notable Effects |

|---|---|---|---|

| This compound | CHO | Neuroprotective | Potential inhibition of apoptosis in neurons |

| Related Cyclopropyl Derivatives | Varies | Serotonin Receptor Modulation | Varied selectivity and potency at 5-HT receptors |

Q & A

Q. What are the key synthetic routes for 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclopropane derivatives and substituted benzaldehydes. For example, describes a protocol using General Procedure A to synthesize structurally related ketones via nucleophilic substitution or condensation. Key steps include:

- Cyclopropane ring formation : Cyclopropanation via Simmons-Smith reaction or transition-metal catalysis.

- Ketone coupling : Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group.

- Optimization parameters : Temperature (60–80°C), solvent (THF or DCM), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling). Yields improve with anhydrous conditions and inert atmospheres .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. and 12 provide crystal data for a closely related compound (1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one):

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data reported for this compound in enzymatic assays?

- Methodological Answer : Contradictions often arise from assay variability (e.g., substrate concentrations, pH). Strategies include:

- Orthogonal assays : Compare results from fluorometric, radiometric, and calorimetric methods.

- Enzyme source standardization : Use recombinant proteins with consistent purity (e.g., ≥95% by SDS-PAGE).

- Computational validation : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like Sirtuin-1 or LXR (see for related analogs) .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use in-silico ADMET tools :

- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.

- Molinspiration : Calculates logP (lipophilicity) and topological polar surface area (TPSA).

- MD simulations (GROMACS) : Assess membrane permeability via free-energy profiles.

For analogs, highlights thiazole derivatives with improved metabolic stability via substituent engineering (e.g., methoxy groups reduce CYP2D6 metabolism) .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The cyclopropyl group induces ring strain (109° bond angles), enhancing electrophilicity at the ketone carbon. Key factors:

- Hammett substituent constants : The 3-methoxy group () donates electron density via resonance, reducing electrophilicity.

- Steric effects : Cyclopropane’s rigidity limits access to bulky nucleophiles.

Kinetic studies (e.g., monitoring by FT-IR or GC-MS) quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for the methoxyphenyl moiety?

- Methodological Answer : Variations arise from crystal packing forces and solvent inclusion . For example:

- reports a dihedral angle of 15.2° between the methoxyphenyl and ketone groups.

- Discrepancies are minimized by using high-resolution data (e.g., synchrotron radiation) and low-temperature measurements (100 K vs. 298 K).

- Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., C–H···O) that distort geometry .

Biological Interaction Studies

Q. What experimental strategies validate the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measures binding affinity () in real-time (e.g., Biacore T200).

- ITC (Isothermal Titration Calorimetry) : Quantifies enthalpy/entropy changes during binding.

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells.

cites analogs with antiproliferative activity (IC₅₀ = 2–10 µM in cancer cell lines), validated via Western blotting (e.g., PARP cleavage for apoptosis) .

Synthetic Derivative Design

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Core modifications : Replace cyclopropane with spirocyclic rings to modulate strain and solubility.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to enhance electrophilicity.

- Bioisosteres : Replace the ketone with a sulfone (as in ) to improve metabolic stability.

demonstrates that thiazole-containing derivatives exhibit enhanced antimicrobial activity (MIC = 0.5–2 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.